2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester 2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694928
InChI: InChI=1S/C11H9F3O3/c1-3-7-4-5-8(10(15)16-2)9(6-7)17-11(12,13)14/h3-6H,1H2,2H3
SMILES: COC(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F
Molecular Formula: C11H9F3O3
Molecular Weight: 246.18 g/mol

2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester

CAS No.:

Cat. No.: VC13694928

Molecular Formula: C11H9F3O3

Molecular Weight: 246.18 g/mol

* For research use only. Not for human or veterinary use.

2-Trifluoromethoxy-4-vinyl-benzoic acid methyl ester -

Specification

Molecular Formula C11H9F3O3
Molecular Weight 246.18 g/mol
IUPAC Name methyl 4-ethenyl-2-(trifluoromethoxy)benzoate
Standard InChI InChI=1S/C11H9F3O3/c1-3-7-4-5-8(10(15)16-2)9(6-7)17-11(12,13)14/h3-6H,1H2,2H3
Standard InChI Key OKMPXGQVRCLGBU-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name for this compound is methyl 4-ethenyl-2-(trifluoromethoxy)benzoate, reflecting its substitution pattern. The benzene ring is functionalized with:

  • A trifluoromethoxy group (-OCF₃) at the 2-position, which enhances electronegativity and metabolic stability.

  • A vinyl group (-CH=CH₂) at the 4-position, offering sites for polymerization or cross-coupling reactions.

  • A methyl ester (-COOCH₃) at the 1-position, which moderates solubility and facilitates hydrolysis to the carboxylic acid.

The Standard InChIKey (OKMPXGQVRCLGBU-UHFFFAOYSA-N) and Canonical SMILES (COC(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F) provide unambiguous identifiers for databases and computational modeling.

Table 1: Key Structural and Physical Data

PropertyValue
Molecular FormulaC₁₁H₉F₃O₃
Molecular Weight246.18 g/mol
IUPAC NameMethyl 4-ethenyl-2-(trifluoromethoxy)benzoate
SMILESCOC(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F
PubChem CID138985651

Spectroscopic Characterization

  • ¹H NMR: Peaks for the vinyl protons appear as a multiplet at δ 5.2–6.0 ppm, while the methyl ester resonates as a singlet near δ 3.8 ppm. Aromatic protons exhibit splitting patterns consistent with para-substitution .

  • Mass Spectrometry: The molecular ion peak at m/z 246 confirms the molecular weight, with fragmentation patterns revealing loss of -OCH₃ (44 Da) and -OCF₃ (85 Da).

Synthetic Methodologies

Palladium/Nickel-Catalyzed Cross-Coupling

A patented route for analogous benzoates involves reacting sulfonic derivatives (e.g., methyl 2-methanesulfonyloxybenzoate) with arylzinc reagents in tetrahydrofuran (THF) using Pd(0)/Ni(0) catalysts. For example, methyl 2-(4-methylphenyl)benzoate was synthesized in 50–79% yield using PdCl₂ and triphenylphosphine . Adapting this to 2-trifluoromethoxy-4-vinyl-benzoic acid methyl ester would require substituting the arylzinc reagent with a vinyl-zinc species and optimizing ligand systems to enhance selectivity.

Radical Trifluoromethoxylation

A 2016 protocol demonstrated the synthesis of ortho-trifluoromethoxylated anilines using Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). Methyl 4-(N-hydroxyacetamido)benzoate underwent radical O-trifluoromethylation with Cs₂CO₃ in chloroform, followed by thermal OCF₃ migration to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate . While this method targets anilines, replacing the acetamido group with a vinyl moiety could provide a pathway to the target compound.

Table 2: Comparison of Synthetic Routes

MethodCatalystYield (%)Key Challenges
Pd-Catalyzed Cross-CouplingPdCl₂/PPh₃50–79Competing side reactions
Radical TrifluoromethylationTogni Reagent II60–85Handling shock-sensitive reagents

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient benzene ring directs electrophiles to the 5-position (meta to -OCF₃). Nitration experiments with analogous compounds show preferential substitution at this site, yielding nitro derivatives that can be reduced to amines for pharmaceutical applications.

Vinyl Group Transformations

The vinyl group undergoes:

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing ethyl-substituted derivatives.

  • Cycloaddition: Diels-Alder reactions with dienophiles like maleic anhydride form six-membered rings, useful in polymer synthesis.

Applications in Materials Science

Fluorinated Polymers

Incorporating 2-trifluoromethoxy-4-vinyl-benzoic acid methyl ester into polymers enhances thermal stability and chemical resistance. Copolymerization with styrene or acrylates yields materials with low dielectric constants, suitable for microelectronics.

Liquid Crystals

The trifluoromethoxy group’s strong dipole moment promotes mesophase stability in liquid crystals. Derivatives with elongated alkyl chains exhibit nematic phases at room temperature, ideal for display technologies.

Pharmaceutical Relevance

Antimicrobial Activity

Fluorinated benzoates exhibit broad-spectrum antimicrobial effects. In vitro studies on similar structures show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

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